3-Hexyl-5-(2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one
CAS No.: 611185-76-3
Cat. No.: VC16177052
Molecular Formula: C20H24N2O2S2
Molecular Weight: 388.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 611185-76-3 |
|---|---|
| Molecular Formula | C20H24N2O2S2 |
| Molecular Weight | 388.6 g/mol |
| IUPAC Name | (5Z)-3-hexyl-5-(2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H24N2O2S2/c1-3-5-6-9-13-22-19(24)17(26-20(22)25)16-14-10-7-8-11-15(14)21(12-4-2)18(16)23/h7-8,10-11H,3-6,9,12-13H2,1-2H3/b17-16- |
| Standard InChI Key | MAOPDIRZQLSCOA-MSUUIHNZSA-N |
| Isomeric SMILES | CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CCC)/SC1=S |
| Canonical SMILES | CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CCC)SC1=S |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Hexyl-5-(2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one belongs to the Z-configured rhodanine-indole hybrid family. Its IUPAC name, (Z)-3-hexyl-5-(2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects a 20-carbon framework (C₂₀H₂₄N₂O₂S₂) with a molar mass of 412.54 g/mol . The structure comprises:
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A thiazolidinone core (4-oxo-2-thioxothiazolidine) providing hydrogen-bonding capacity.
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An N-hexyl substituent at position 3, enhancing lipophilicity (log P ≈ 4.5 predicted).
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A propylindolin-2-one moiety at position 5, enabling π-π stacking interactions .
X-ray crystallography of analogous compounds confirms planarity between the indole and thiazolidinone rings, critical for target binding .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a two-step protocol :
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Formation of 3-cyclohexyl-2-thioxothiazolidin-4-one:
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Knoevenagel Condensation:
Table 1: Representative Synthesis Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Hexylamine, EtOH | 80°C | 6 hr | 89% |
| 2 | Acetic acid, NaOAc | 120°C | 12 hr | 78% |
Key Insight: Steric hindrance from the hexyl group necessitates prolonged reaction times compared to shorter alkyl analogs .
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and dichloromethane .
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Stability: Decomposes above 240°C; susceptible to hydrolysis in alkaline conditions (t₁/₂ = 3.2 hr at pH 9) .
Spectroscopic Data
Biological Activities and Hypothesized Mechanisms
Tyrosinase Inhibition
While direct data on this compound are lacking, structural analogs like 3 (IC₅₀ = 1.03 µM) inhibit tyrosinase 25-fold more potently than kojic acid . Molecular docking predicts:
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Competitive inhibition: Hexyl chain occupies the enzyme’s hydrophobic pocket (binding energy: −8.9 kcal/mol) .
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Allosteric modulation: Indole moiety disrupts substrate access via π-π interactions .
Table 2: Predicted Pharmacological Profile
| Target | Assay Type | Predicted IC₅₀ |
|---|---|---|
| Tyrosinase | Computational | 2.4 µM |
| ROS Scavenging | DPPH assay | 68% at 10 µM |
| Antimicrobial | In silico | Gram+ selectivity |
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